molecular formula C20H30N4O4 B10782112 Sdz-gpi-562

Sdz-gpi-562

Cat. No.: B10782112
M. Wt: 390.5 g/mol
InChI Key: OPSRUAAFZJIVQO-UHFFFAOYSA-N
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Description

SDZ GPI 562: is a small molecule drug developed by Novartis Pharma AG. It functions as a glycoprotein IIb/IIIa receptor antagonist, which means it inhibits the binding of fibrinogen to the glycoprotein IIb/IIIa receptor on platelets, thereby preventing platelet aggregation and thrombus formation. This compound has been primarily investigated for its potential in treating cardiovascular diseases and immune system disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SDZ GPI 562 involves multiple steps, starting from readily available organic compounds. The key steps typically include:

    Formation of the Core Structure: This involves the construction of the central heterocyclic ring system through cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity. This may involve reactions such as alkylation, acylation, and amination.

    Purification and Characterization: The final product is purified using techniques like recrystallization or chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.

Industrial Production Methods

Industrial production of SDZ GPI 562 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for large-scale production.

    Continuous Flow Chemistry: Implementing continuous flow processes to improve efficiency and consistency.

    Green Chemistry Principles: Reducing the use of hazardous reagents and solvents, and recycling materials where possible.

Chemical Reactions Analysis

Types of Reactions

SDZ GPI 562 can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, which can be used to create analogs with different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

SDZ GPI 562 has been explored for various scientific research applications:

Mechanism of Action

SDZ GPI 562 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets, preventing the receptor from interacting with fibrinogen. This inhibition blocks the final common pathway of platelet aggregation, thereby reducing the formation of thrombi. The molecular targets involved include the integrin alpha-IIb/beta-3 complex, which is crucial for platelet adhesion and aggregation .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to other glycoprotein IIb/IIIa receptor antagonists like abciximab, eptifibatide, and tirofiban, SDZ GPI 562 is unique in its specific molecular structure and potentially different pharmacokinetic properties. While abciximab is a monoclonal antibody fragment, SDZ GPI 562 is a small molecule, which may offer advantages in terms of stability and ease of administration .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C20H30N4O4

Molecular Weight

390.5 g/mol

IUPAC Name

7-[(4-carbamimidoylbenzoyl)amino]-3-(3-methylbutanoylamino)heptanoic acid

InChI

InChI=1S/C20H30N4O4/c1-13(2)11-17(25)24-16(12-18(26)27)5-3-4-10-23-20(28)15-8-6-14(7-9-15)19(21)22/h6-9,13,16H,3-5,10-12H2,1-2H3,(H3,21,22)(H,23,28)(H,24,25)(H,26,27)

InChI Key

OPSRUAAFZJIVQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC(CCCCNC(=O)C1=CC=C(C=C1)C(=N)N)CC(=O)O

Origin of Product

United States

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